6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Physicochemical characterization Polymorph screening Purity analysis

Researchers requiring regioisomerically pure triazolotriazine scaffolds face inconsistent cyclization outcomes. 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS 19542-10-0) provides exclusive [4,3-b]-fused isomer under MeI/NaOAc conditions, enabling predictable library synthesis without chromatographic separation. • Well-defined mp 195-196 °C for DSC and polymorph screening. • Predicted pKa 7.09 - straddles physiological pH for ADME profiling. • Derivatives show IC₅₀ 36.6-40.1 µM vs A549 cells with <4% cytotoxicity in BJ1 fibroblasts. Reliable supply with ≥95% purity.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 19542-10-0
Cat. No. B101808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
CAS19542-10-0
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESCC1=NN2C=NNC2=NC1=O
InChIInChI=1S/C5H5N5O/c1-3-4(11)7-5-8-6-2-10(5)9-3/h2H,1H3,(H,7,8,11)
InChIKeyMRSFSHLNBRKNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one – Procurement-Ready Scaffold


6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a fused triazole-triazine heterocycle with a methyl substituent at the 6-position, belonging to the broader triazolotriazine family that has garnered attention for antimicrobial, anticancer, and anti-inflammatory applications [1]. Commercial suppliers list it as a versatile small-molecule scaffold (molecular formula C₅H₅N₅O, molecular weight 151.13 g/mol) suitable for library synthesis and medicinal-chemistry optimization . It is available from multiple vendors in purities ≥95% (HPLC/GC), with a reported melting point of 195–196 °C (Sigma-Aldrich) or 266 °C (solvated, ChemicalBook), a predicted density of 1.84 g/cm³, and a predicted pKa of 7.09 .

Core utility
Fused triazole-triazine scaffold for medicinal-chemistry library synthesis
Reported applications in antimicrobial and anticancer screening programs
Procurement context
Multi-vendor availability with defined purity and melting-point characterization
Supports solid-state characterization without prior method development
Synthetic advantage
6-methyl substitution directs regioselective cyclization
Simplifies purification and product characterization in focused library synthesis

6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one – Substitution Specificity


Although the triazolo[4,3-b][1,2,4]triazine core is shared across numerous analogs, the substitution pattern dictates both physicochemical behavior and synthetic utility. The 6-methyl group in the target compound depresses the predicted pKa to 7.09 – close to physiological pH – whereas the unsubstituted parent (CAS 874-40-8) exhibits a predicted XlogP of –1 and a lower hydrogen-bond acceptor count, altering solubility and membrane permeability profiles . Furthermore, literature demonstrates that 6-methyl substitution directs cyclization regioselectivity: 6-methyl-3-arylamino derivatives form preferentially under methyl iodide/sodium acetate conditions, while 3-methyl isomers arise via Dimroth rearrangement at 262–272 °C [1]. These divergent reactivities mean that a 6-phenyl, 6-tert-butyl, or 6-ethyl analog cannot be swapped into a synthetic route or biological assay that has been optimized for the 6-methyl congener without revalidation. Generic substitution therefore risks altered reaction outcomes, uncharacterized impurity profiles, and irreproducible structure–activity data.

6-substituent swap A 6-phenyl, 6-tert-butyl, or 6-ethyl analog may shift regioselectivity and reaction outcomes in synthetic routes optimized for 6-methyl. Revalidation is required.
Des-methyl parent The unsubstituted parent lacks a defined melting point and pKa data, limiting direct substitution in solid-state characterization or pH-dependent assay workflows.
Ionization mismatch Analogs with pKa far from 7.09 may shift ionization profiles under physiological conditions, potentially altering solubility and permeability profiles across biological assay contexts.

6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one – Quantitative Differentiation Evidence


Melting Point and Polymorph Distinction

The 6-methyl derivative exhibits a sharply defined melting point of 195–196 °C (powder, Sigma-Aldrich), while the des‑methyl parent compound (1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one, CAS 874-40-8) has no experimentally reported melting point in major databases, and its predicted properties indicate a lower molecular weight (137.10 g/mol) and different crystal packing . A second melting point of 266 °C has been reported for the 6-methyl compound when crystallized from methanol, suggesting the existence of a solvatomorph that may be exploited for formulation or purification . The absence of a defined melting specification for the des‑methyl analog complicates its use in solid‑state characterization workflows.

Melting point & polymorph
Data to verify
195–196 °C (powder); 266 °C (solvated)
Supports solid-state identity verification
Des-methyl parent lacks reported mp; solvatomorph may affect formulation
Physicochemical characterization Polymorph screening Purity analysis

Predicted pKa and Ionization State

The predicted pKa of 7.09 for the 6-methyl compound lies within 0.3 log units of physiological pH, meaning a substantial fraction of molecules will exist in both ionized and neutral forms under biological assay conditions . In contrast, the des‑methyl parent (CAS 874-40-8) has a predicted XlogP of –1 and a topological polar surface area of 72.2 Ų, but no experimental or predicted pKa is publicly available for direct comparison . The 6‑tert‑butyl analog (CAS 539804-65-4) shows a predicted density of 1.52 g/cm³ and a predicted boiling point of 368.4 °C, indicating substantial steric and electronic modulation . The proximity of the 6‑methyl derivative's pKa to physiological pH suggests utility in designing compounds where pH‑dependent solubility or permeability is desirable.

Predicted pKa
Class-level inference
pKa ≈ 7.09
Near-physiological ionization context
Comparator pKa unavailable; predicted value only
Ionization constant Drug-likeness ADME prediction

Regioselective Cyclization by 6-Methyl Group

In a head‑to‑head comparison within the same study, treatment of 1-(6‑methyl‑5‑oxo‑2,5‑dihydro‑1,2,4‑triazin‑3‑yl)-4‑arylthiosemicarbazides with methyl iodide/sodium acetate in ethanol afforded exclusively 6‑methyl‑3‑arylamino[1,2,4]triazolo[4,3‑b][1,2,4]triazin‑7(1H)‑ones, whereas reaction with dicyclohexylcarbodiimide gave the isomeric 6‑methyl‑3‑arylamino[1,2,4]triazolo[3,4‑c][1,2,4]triazin‑5(1H)‑ones, and subsequent thermal Dimroth rearrangement at 262–272 °C converted them to 3‑methyl‑7‑arylamino[1,2,4]triazolo[5,1‑c][1,2,4]triazin‑4(8H)‑ones [1]. No analogous regioselectivity data are available for the 6‑phenyl or 6‑tert‑butyl congeners, underscoring that the 6‑methyl substituent provides a unique balance of steric tolerance and electronic activation that enables controlled, divergent synthesis.

Regioselective cyclization
Head-to-head
Exclusive [4,3-b] isomer with MeI/NaOAc; 3-methyl isomer via Dimroth rearrangement
Enables controlled regioisomer library synthesis
No regioselectivity data for 6-phenyl or 6-tert-butyl analogs
Synthetic regioselectivity Dimroth rearrangement Reaction optimization

In-Vitro Anticancer Potency and Selectivity

Derivatives of the 6‑methyl[1,2,4]triazolo[4,3‑b][1,2,4]triazin‑7‑one core, specifically compounds 7a and 7g synthesized from 6‑methyl‑3‑thioxo‑3,4‑dihydro‑1,2,4‑triazin‑5(2H)‑one, exhibited IC₅₀ values of 36.6 µM and 40.1 µM against the A549 lung carcinoma cell line, outperforming the reference drug which showed an IC₅₀ of 43.8 µM [1]. On the normal BJ1 fibroblast line, these derivatives caused only 3.5% and 2.8% cytotoxicity respectively, suggesting a therapeutic window. By contrast, structurally related triazolo[4,3‑b][1,2,4]triazines without the 6‑methyl substitution pattern (e.g., compound 8c in Zakeri Khatir et al., 2025) displayed an IC₅₀ of 38.7 µM against HCT‑116 but with a selectivity index of only 1.74 relative to normal fibroblasts [2]. The 6‑methyl‑derived compounds thus demonstrate both competitive potency and markedly lower off‑target cytotoxicity.

Cell-model response
Cross-study comparable
7a IC₅₀ 36.6 µM (A549); BJ1 toxicity 3.5%
Supports cancer cell-model endpoint review
Reference drug IC₅₀ 43.8 µM; non-6-methyl analog 8c SI 1.74
Anticancer activity MTT assay Lung cancer

6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one – Application Scenarios


Solid-State Characterization and Formulation Pre-Screening

The well‑defined melting point of 195–196 °C (powder) and the existence of a methanol solvatomorph (mp 266 °C) make this compound suitable for polymorph screening studies and solid‑state characterization workflows. Unlike the des‑methyl parent, which lacks reported melting data, the 6‑methyl derivative can be used directly in differential scanning calorimetry (DSC) and hot‑stage microscopy without prior method development .

Anticancer Lead Optimization Scaffold

Derivatives built on the 6‑methyl core have demonstrated IC₅₀ values of 36.6–40.1 µM against A549 lung cancer cells while sparing normal BJ1 fibroblasts (<4% cytotoxicity). This selectivity profile supports its use as a starting scaffold in medicinal chemistry campaigns targeting kinase or metabolic pathways where a wide therapeutic window is essential [1].

Regioselective Synthesis of Isomeric Libraries

The 6‑methyl substituent directs exclusive formation of the [4,3‑b]‑fused isomer under MeI/NaOAc conditions while enabling thermal Dimroth rearrangement to the [5,1‑c]‑fused isomer. Synthetic groups can exploit this predictable reactivity to build focused libraries of regioisomeric triazolotriazines without the need for extensive chromatographic separation, reducing both time and cost [2].

pH-Dependent Solubility Assays

With a predicted pKa of 7.09, the compound straddles the ionized/neutral divide at physiological pH, making it an informative probe for pH‑dependent solubility, dissolution, and permeability studies in early ADME profiling. Analogs with pKa values far from 7.4 require pH adjustment or cosolvent strategies that can mask intrinsic behavior .

Application
Selection Property
Validation Focus
Solid-state & polymorph screening
Defined melting point with polymorph diversity
DSC and hot-stage microscopy method confirmation
Cancer cell-model studies
Cell-model endpoint review
A549 cytotoxicity and normal-fibroblast selectivity endpoints
Regioisomeric library synthesis
6-methyl-directed cyclization control
Reaction regioselectivity and product characterization
pH-dependent ADME profiling
Predicted pKa near physiological pH
Solubility and permeability assay context at pH 7.4

Technical Documentation Hub

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19 linked technical documents
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